molecular formula C9H8ClFO B2550120 1-(2-Chloro-6-fluorophenyl)cyclopropan-1-ol CAS No. 1249651-22-6

1-(2-Chloro-6-fluorophenyl)cyclopropan-1-ol

Cat. No. B2550120
CAS RN: 1249651-22-6
M. Wt: 186.61
InChI Key: NICQKYAORFWDGI-UHFFFAOYSA-N
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Description

The compound "1-(2-Chloro-6-fluorophenyl)cyclopropan-1-ol" is a molecule that contains a cyclopropane ring, a characteristic structural motif found in various chemical compounds. This motif is known for its conformational rigidity and has been explored for its potential in pharmaceuticals and agrochemicals due to its ability to impart significant polarity to molecules .

Synthesis Analysis

The synthesis of cyclopropane derivatives often involves the generation of carbocations, which can be achieved through various methods such as solvolysis of chlorofluorocyclopropanes . While the specific synthesis of "1-(2-Chloro-6-fluorophenyl)cyclopropan-1-ol" is not detailed in the provided papers, similar compounds have been synthesized using related techniques. For instance, the synthesis of 1,1-dihalogenonaphtho[b]cyclopropenes and substituted all-cis-1,2,3-trifluorocyclopropanes demonstrates the versatility of cyclopropane chemistry.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives can be quite complex, with specific bond angles and lengths that contribute to their unique properties. For example, the structure of (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid was determined using X-ray diffraction methods, revealing specific dihedral angles and bond lengths within the cyclopropane ring . These structural details are crucial for understanding the reactivity and physical properties of such compounds.

Chemical Reactions Analysis

Cyclopropane derivatives undergo a variety of chemical reactions, including ring-opening and electron transfer reactions. For instance, the reaction of 1-fluoro-1-methyl-2,2-diphenylcyclopropane with lithium metal leads to a variety of products, indicating the reactivity of the cyclopropane ring towards electron transfer . Additionally, the solvolysis of chlorofluorocyclopropanes can lead to the formation of fluoro-allylic carbocations, which can further react to form various products .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The presence of halogen atoms, such as chlorine and fluorine, can significantly affect the polarity, reactivity, and overall behavior of these compounds. For example, the introduction of fluorine atoms into cyclopropane rings lowers the logP value, making the compounds more polar and potentially more biologically active . The crystal structure of a related compound, 5-(4-chlorophenyl)-1-cyclopropyl-2-(2-fluorophenyl)-3-phenylpentane-1,5-dione, shows how molecules can be linked by hydrogen bonds, forming chains along specific crystal axes .

Scientific Research Applications

Synthesis and Reactivity

The synthesis and unique reactivity of compounds structurally related to 1-(2-Chloro-6-fluorophenyl)cyclopropan-1-ol have been extensively studied. For instance, the synthesis of bicyclo[4.1.0]hept-1,6-ene by elimination processes showcases the compound's role in generating complex structures through cyclopropene dimerization and further transformation into crystalline or tricyclohexane tetramers under varying conditions (Billups et al., 1996). This research underscores the potential of such compounds in forming intricate molecular architectures, which are crucial for developing novel materials and chemicals with desired properties.

Application in Fluorine Chemistry

The study of fluorinated organic compounds is a critical area of research due to their importance in pharmaceuticals, agrochemicals, and materials science. Research by Bessière and Schlosser (1976) on the solvolysis of chlorofluorocyclopropanes highlights the synthetic versatility of fluorinated cyclopropane derivatives, revealing pathways to generate alkyl-substituted fluorinated compounds with potential applications across various industries (Bessière & Schlosser, 1976). The findings contribute to a deeper understanding of fluorine's impact on organic synthesis, opening up new avenues for creating fluorine-containing molecules with enhanced biological or physical properties.

Catalysis and Synthetic Applications

Advances in catalysis involving 1-(2-Chloro-6-fluorophenyl)cyclopropan-1-ol related structures have led to the development of novel synthetic methodologies. For example, research on the catalytic enantioselective synthesis of cyclopropanes featuring vicinal all-carbon quaternary stereocenters with a CH2F group indicates the compound's utility in accessing fluorinated cyclopropane derivatives (Cao et al., 2018). Such methodologies are instrumental in the preparation of enantioenriched molecules, which are vital for the pharmaceutical industry and the creation of active pharmaceutical ingredients (APIs) with specific stereochemical configurations.

Safety and Hazards

The safety data sheet for “1-(2-Chloro-6-fluorophenyl)cyclopropan-1-ol” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-(2-chloro-6-fluorophenyl)cyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c10-6-2-1-3-7(11)8(6)9(12)4-5-9/h1-3,12H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICQKYAORFWDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=CC=C2Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1249651-22-6
Record name 1-(2-chloro-6-fluorophenyl)cyclopropan-1-ol
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